ONO Tridentate Chelation Mode: Coordinative Differentiation from Bidentate Thiol-Only Ligands
When condensed with 2-hydroxy-4-methoxyacetophenone (paeonol), AMBH-derived hydrazone ligands coordinate transition metal ions (Co(II), Ni(II), Cu(II), Zn(II)) as mono-negative ONO tridentate chelators, engaging the carbonyl oxygen, azomethine nitrogen, and phenoxy oxygen atoms [1]. This tridentate coordination mode is structurally distinct from bidentate coordination observed with simple thiol-containing ligands such as N-acetylcysteine or 4-mercaptobutyric acid, which lack the hydrazone-derived azomethine nitrogen donor site [1].
| Evidence Dimension | Coordination denticity and donor atom set |
|---|---|
| Target Compound Data | Mono-negative ONO tridentate coordination (carbonyl O, azomethine N, phenoxy O) in hydrazone-metal complexes |
| Comparator Or Baseline | N-Acetylcysteine: bidentate or monodentate coordination via thiol/carboxylate only; lacks hydrazone-derived N-donor |
| Quantified Difference | Qualitative difference in coordination geometry (tridentate vs. bidentate/monodentate) |
| Conditions | Metal complex synthesis with Co(II), Ni(II), Cu(II), Zn(II) in solution; characterization by FT-IR, UV-visible, and magnetic measurements |
Why This Matters
The tridentate ONO coordination mode enables formation of octahedral metal complexes with distinct stoichiometry ([M(L-H)₂]·nH₂O), which affects complex stability, solubility, and potential catalytic or biological activity relative to complexes derived from simple thiol ligands.
- [1] Umar ZA, al-Dahir AGM. New tridentate hydrazone metal complexes derived from 2-hydroxy-4-methoxyacetophenone and some acid hydrazides: synthesis, characterization and antibacterial activity evaluation. Growing Chemistry Science and its Application. 2019;28(2):100-111. View Source
